![molecular formula C16H18N4O2 B2880708 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide CAS No. 1795300-08-1](/img/structure/B2880708.png)

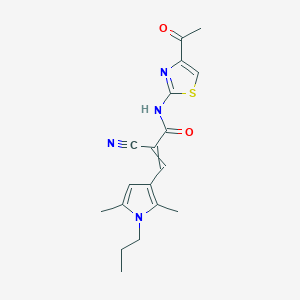

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide, also known as IMTPA, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.

Applications De Recherche Scientifique

Therapeutic Applications of Pyrazoline and Pyrazole Derivatives

Pyrazolines and pyrazole derivatives are prominent for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer properties, and more. They have been explored for their potential in addressing a variety of conditions, showcasing their versatility as pharmacological agents. The synthesis and bioevaluation of novel pyrazoles indicate these compounds’ potential across various biological applications, underscoring their importance in drug discovery and development processes. This versatility is further highlighted by their inclusion in medicinal chemistry, where they are seen as pivotal for creating new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012; Diana Becerra, Abonía, & Castillo, 2022).

Role of Heterocyclic N-oxide Molecules in Medicinal Chemistry

Heterocyclic N-oxide molecules, including derivatives from pyridine and indazole, have shown significant medicinal applications due to their functionalities in drug development. These molecules are integral in organic synthesis, catalysis, and have been identified for their anticancer, antibacterial, and anti-inflammatory activities. The importance of these derivatives in medicinal chemistry is underscored by their utility in creating versatile synthetic intermediates with a wide range of biological importance (Dongli Li et al., 2019).

Mécanisme D'action

Target of Action

The primary target of this compound, also known as 2-(3-methylphenoxy)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide, is PI3Kγ (Phosphoinositide 3-kinase gamma) . PI3Kγ is a lipid kinase that plays a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The compound acts as an inhibitor of PI3Kγ . By binding to the active site of PI3Kγ, it prevents the kinase from phosphorylating its substrates, thereby inhibiting the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of PI3Kγ affects several biochemical pathways. Most notably, it impacts the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, growth, and survival . By inhibiting PI3Kγ, the compound can disrupt these processes, potentially leading to the suppression of cell proliferation and induction of apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on PI3Kγ. This can lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis . As a result, the compound may have potential therapeutic applications in the treatment of diseases characterized by overactive PI3Kγ signaling, such as certain types of cancer and immune-related disorders .

Propriétés

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-13-3-2-4-14(11-13)22-12-15(21)17-7-8-19-9-10-20-16(19)5-6-18-20/h2-6,9-11H,7-8,12H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJLDOBAGHXAFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCCN2C=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2880626.png)

![N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![4-Amino-N-{2-[(methylsulphonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2880633.png)

![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2880636.png)

![1-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2880637.png)

![2-Chloro-1-[2-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2880644.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide](/img/structure/B2880648.png)